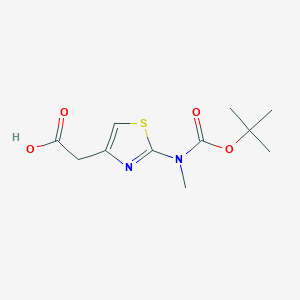

2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid

Descripción general

Descripción

2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid is a synthetic organic compound with the molecular formula C11H16N2O4S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid typically involves the reaction of tert-butoxycarbonyl (Boc)-protected amines with thiazole derivatives. One common method involves the use of tert-butyl chloroformate to introduce the Boc protecting group, followed by the reaction with a thiazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.

Análisis De Reacciones Químicas

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is a transient protective moiety, enabling selective deprotection to regenerate free amines.

Reagents/Conditions :

-

Acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) .

-

Catalytic hydrogenation (e.g., Pd/C under H₂).

Outcome :

| Reaction Type | Product | Yield | Stability Notes |

|---|---|---|---|

| Boc Removal | 2-(2-(Methylamino)thiazol-4-yl)acetic acid | ~85% | Free amine is prone to oxidation; requires inert storage . |

Thiazole Ring Oxidation

The sulfur atom in the thiazole ring undergoes oxidation to form sulfoxides or sulfones.

Reagents/Conditions :

-

Oxidation : m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C.

-

Reduction : LiAlH₄ in THF for Boc deprotection or selective thiazole modification.

Key Observations :

| Reagent | Product | Selectivity |

|---|---|---|

| mCPBA | Sulfoxide (major) | Temperature-dependent; prolonged exposure yields sulfone. |

| H₂O₂ | Sulfone (minor) | Lower efficiency compared to mCPBA. |

Amino Group Alkylation/Acylation

The deprotected amine reacts with electrophiles:

Examples :

-

Alkylation : Reaction with methyl iodide (CH₃I) in DMF, yielding N-methyl derivatives.

-

Acylation : Coupling with benzoyl chloride (PhCOCl) using HOBt/DIEA, forming amides .

Conditions :

| Reaction Type | Base | Solvent | Time |

|---|---|---|---|

| Alkylation | K₂CO₃ | DMF | 12 h |

| Acylation | DIEA | DCM | 2 h |

Carboxylic Acid Reactivity

The acetic acid moiety participates in condensation and esterification:

Reactions :

-

Esterification : Ethanol/H₂SO₄ forms ethyl esters (e.g., ethyl 2-(2-(Boc(methyl)amino)thiazol-4-yl)acetate) .

-

Amide Formation : Coupling with amines via HCTU/HOBt, yielding thiazole-containing peptidomimetics .

Representative Example :

| Substrate | Reagent | Product | Application |

|---|---|---|---|

| 4,4-Difluorocyclohexylamine | HCTU/HOBt | Anticancer lead compound | P-glycoprotein modulation . |

Decarboxylation

Under thermal or photolytic conditions, the acetic acid side chain undergoes decarboxylation:

Conditions :

Product : 2-(Tert-butoxycarbonyl(methyl)amino)-4-methylthiazole (degradation byproduct) .

Electrophilic Aromatic Substitution

Limited reactivity due to electron-withdrawing Boc group, but halogenation is feasible:

Example :

-

Bromination : NBS in CCl₄ introduces Br at the 5-position of the thiazole.

Cross-Coupling Reactions

The thiazole ring participates in Pd-mediated couplings:

Suzuki-Miyaura :

| Partner | Catalyst | Product Use |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Biaryl-thiazole hybrids . |

Critical Stability Considerations

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Intermediate in Drug Synthesis

This compound is widely recognized as an important intermediate in the synthesis of pharmaceuticals, especially those targeting metabolic disorders. Its structural characteristics allow it to participate in reactions that lead to the formation of biologically active compounds. For example, it has been utilized in the development of drugs aimed at treating diabetes and obesity by modulating metabolic pathways .

Peptide Synthesis

Solid-Phase Peptide Synthesis

The compound is commonly employed in solid-phase peptide synthesis (SPPS), a method that facilitates the efficient production of peptides with specific biological activities. The use of 2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid enhances the yield and purity of synthesized peptides, making it a valuable tool in peptide chemistry .

Biochemical Research

Enzyme Interactions and Protein Modifications

Researchers utilize this compound to explore enzyme interactions and protein modifications. It aids in understanding cellular processes, including signal transduction and metabolic regulation. For instance, studies have shown that derivatives of this compound can influence enzyme activity, providing insights into potential therapeutic targets for diseases related to enzyme dysfunction .

Agricultural Chemistry

Agrochemical Formulation

In agricultural chemistry, this compound is applied in the formulation of agrochemicals. It contributes to the development of effective pest control agents by enhancing the efficacy of active ingredients against various pests while minimizing environmental impact .

Material Science

Novel Material Development

The compound is also explored for its potential in creating novel materials with specific properties. Research indicates that it can be incorporated into polymer matrices to improve durability and reactivity, making it suitable for applications in coatings and advanced materials .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

Thiazole-4-acetic acid: A simpler derivative without the Boc protecting group.

2-Aminothiazole: A related compound with an amino group instead of the Boc-protected amine.

Thiazole-4-carboxylic acid: Another thiazole derivative with a carboxylic acid group at the 4-position.

Uniqueness

2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid is unique due to the presence of the Boc protecting group, which can be selectively removed under mild conditions. This allows for the synthesis of a wide range of derivatives and facilitates its use as an intermediate in complex synthetic pathways .

Actividad Biológica

2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid is a synthetic organic compound with the molecular formula C11H16N2O4S. It belongs to the thiazole family, which is characterized by a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity towards enzymes and receptors. This interaction profile suggests potential applications in drug development, particularly as a building block for novel therapeutic agents.

Antimicrobial Properties

Research indicates that compounds within the thiazole family exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives can inhibit bacterial topoisomerases, leading to broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for these compounds can be as low as <0.03125 μg/mL for certain strains, demonstrating their potency against multidrug-resistant organisms .

Anticancer Activity

In addition to antimicrobial effects, thiazole derivatives have been investigated for their anticancer properties. A study highlighted a related thiazole compound that inhibits HSET (KIFC1), a kinesin essential for centrosome clustering in cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, causing cell death in centrosome-amplified cancer cells . The ability of this compound to modulate such pathways could position it as a candidate for further anticancer research.

Synthetic Routes

The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl (Boc)-protected amines with thiazole derivatives. A common method includes:

- Boc Protection : Using tert-butyl chloroformate to introduce the Boc protecting group.

- Reaction with Thiazole : The Boc-protected amine reacts with a thiazole derivative under basic conditions.

- Purification : The product is purified through recrystallization or chromatography.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : The thiazole ring can be oxidized to form sulfoxides or sulfones.

- Reduction : Removal of the Boc protecting group can yield free amine derivatives.

- Substitution : The compound can participate in substitution reactions with alkyl halides or acyl chlorides under basic or acidic conditions .

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Sulfoxides, sulfones |

| Reduction | Free amine derivatives |

| Substitution | Substituted thiazole derivatives |

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, a novel thiazole derivative was shown to inhibit HSET activity effectively, leading to increased multipolarity in cancer cells. This study emphasizes the potential of thiazole compounds to disrupt mitotic processes in cancer cells .

Case Study 2: Antimicrobial Efficacy

A series of benzothiazole inhibitors demonstrated remarkable antibacterial activity against multidrug-resistant strains such as Staphylococcus aureus. These compounds exhibited low nanomolar inhibition against bacterial topoisomerases, showcasing their potential as therapeutic agents against resistant infections .

Propiedades

IUPAC Name |

2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13(4)9-12-7(6-18-9)5-8(14)15/h6H,5H2,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPKUGVRRZPNRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=NC(=CS1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.